
ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate (CAS: 21253-62-3) is a pyrazole derivative with the molecular formula C₁₂H₁₉N₃O₂ and a molecular weight of 237.30 g/mol . It is synthesized via condensation reactions involving 2-cyano-3-ethoxyacrylic acid ethyl ester and cyclohexylhydrazine hydrochloride, achieving yields up to 92% under optimized conditions . The compound is characterized by a cyclohexyl group at the N1 position and an ester moiety at the C4 position, which confer unique steric and electronic properties. Commercial samples are available with 98% purity, highlighting its relevance in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole, which is then further reacted with cyclohexyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves multi-step organic reactions, including the condensation of cyclohexyl-substituted hydrazines with ethyl acetoacetate or similar reagents under controlled conditions.
Medicinal Chemistry
Therapeutic Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known anti-inflammatory drugs suggests it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. This compound has shown promise in preliminary studies against various Gram-positive and Gram-negative bacteria .
Antioxidant Properties : Some studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that this compound could be a lead compound for developing treatments for oxidative stress-related diseases .
Biological Research
Mechanism of Action : The compound's mechanism may involve the modulation of specific molecular targets related to inflammation and cell proliferation. It could interact with cellular proteins, leading to altered signaling pathways that affect disease processes .
Structure-Activity Relationship Studies : Ongoing research focuses on understanding how modifications to the pyrazole structure influence biological activity. This information is crucial for designing more effective analogs with enhanced therapeutic profiles .
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its versatility allows chemists to create more complex molecules for pharmaceuticals and agrochemicals .
Material Science
Research has explored the use of pyrazole derivatives in developing new materials, including polymers with antimicrobial properties. These materials can be utilized in various applications, such as coatings and packaging .
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation in animal models when administered at specific doses. |
Study B | Antimicrobial activity | Showed efficacy against multiple bacterial strains, particularly Gram-negative pathogens. |
Study C | Antioxidant properties | Highlighted the compound's ability to scavenge free radicals in vitro, indicating potential for oxidative stress-related therapies. |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Pyrazole-4-carboxylates exhibit diverse biological and physicochemical properties depending on substituents at the N1 and C5 positions. Below is a systematic comparison:
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Steric and Lipophilicity Differences :
- The cyclohexyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to unsubstituted analogues (e.g., CAS 7251-53-8), favoring membrane permeability .
- Substitution with aromatic rings (e.g., benzothiazole in CAS 957264-74-3) introduces planar geometry, enhancing stacking interactions in crystal lattices .
Hydrogen Bonding and Crystallinity: The amino group at C5 in the target compound participates in hydrogen bonding (N–H···O), as observed in related pyrazole-carboxylates, stabilizing crystal structures . Methoxyaryl variants (e.g., ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) show altered melting points (MP) due to additional O–H···N interactions .
Biological Activity
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure with an amino group at position 5 and a carboxylate group at position 4. The cyclohexyl substituent contributes to its lipophilicity, potentially enhancing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activities. This mechanism is significant for therapeutic applications in cancer and inflammation .
- Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses. This interaction is critical for its potential anti-inflammatory and anticancer effects .
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate significant growth inhibition, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
This compound has been evaluated for anti-inflammatory effects:
- In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant edema reduction compared to standard anti-inflammatory drugs like diclofenac. The inhibition percentages ranged from 58% to 93% at various time intervals .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : Similar pyrazole derivatives have been shown to interfere with bacterial protein synthesis, leading to cell death. This suggests that this compound may possess similar antimicrobial capabilities .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against multiple tumor cell lines. The results indicated that it effectively inhibited cell proliferation through apoptosis induction .
- Evaluation of Inhibitory Potentials : Another research focused on the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer progression. This compound showed notable inhibition of Aurora-A kinase, which is crucial in cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?
- Methodology : Cyclocondensation of ethyl acetoacetate derivatives with cyclohexylhydrazine and subsequent functionalization is a common approach. Key steps include:
- Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to activate carbonyl groups for cyclization .
- Optimizing reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance regioselectivity .
- Monitoring reaction progress via TLC and isolating intermediates (e.g., hydrazide derivatives) to minimize side products .
- Yield Improvement : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization from ethanol can achieve >85% purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
- Pyrazole ring protons (δ 8.0–8.5 ppm, singlet for C-H) .
- Ethyl ester group (δ 4.3 ppm, quartet; δ 1.3 ppm, triplet) .
- ¹³C NMR : Confirm ester carbonyl (δ ~161–165 ppm) and pyrazole carbons (δ ~105–150 ppm) .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXL for refinement) to determine bond lengths/angles and hydrogen-bonding networks .
- Validation : Apply PLATON or CCDC tools to check for missed symmetry (e.g., twinning) and validate hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for derivatives?
- Reaction Design :
- Use quantum chemical calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclocondensation .
- Simulate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) on reaction kinetics .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Case Study : If NH₂ protons show unexpected splitting in DMSO-d₆:
- Check for tautomerism (e.g., pyrazole ↔ pyrazolone) using variable-temperature NMR .
- Use 2D NMR (COSY, HSQC) to confirm coupling networks and assign overlapping signals .
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings formed between NH₂ and ester carbonyl groups) .
- Thermal Stability : Correlate H-bond strength (via Hirshfeld surface analysis) with DSC/TGA data to predict melting points .
Q. What experimental and computational approaches validate the biological activity of derivatives (e.g., enzyme inhibition)?
- In Vitro Assays :
Properties
IUPAC Name |
ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLJJSMRVILYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325781 | |
Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21253-62-3 | |
Record name | NSC517984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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